tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate
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Overview
Description
Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate typically involves the reaction of 2-bromo-5-chloro-3-pyridylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yields .
Industrial Production Methods
Industrial production methods for tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-substituted carbamates, while oxidation reactions can produce pyridyl oxides .
Scientific Research Applications
Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-bromoethyl)carbamate
- Tert-butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate
- Tert-butyl carbamate
Uniqueness
Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate is unique due to the presence of both bromine and chlorine atoms on the pyridyl ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Conclusion
Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it valuable for the synthesis of complex molecules
Properties
Molecular Formula |
C10H12BrClN2O2 |
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Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15) |
InChI Key |
FTEMSGRLEVGKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Cl)Br |
Origin of Product |
United States |
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